(S)-2-amino-2-phenylacetamide

Chiral analysis Enantiomeric purity Quality control

This (S)-2-amino-2-phenylacetamide (L-phenylglycinamide, CAS 6485-52-5 free base; 60079-51-8 HCl) is a chiral α-amino acid amide essential for medicinal chemistry programs. The (S) absolute configuration (confirmed by [α]D = +48.5° in EtOH) is mandatory for pyrazolylpyrrole ERK inhibitor and fluorinated triazolopiperazine DPP-IV inhibitor pharmacophores; substitution with the (R)-enantiomer destroys biological activity. Supplied with certified enantiomeric purity (≥98% ee) for ANDA-compliant analytical method development. Bulk quantities available.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 60079-51-8; 6485-52-5; 6485-52-5
Cat. No. B2760852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-2-phenylacetamide
CAS60079-51-8; 6485-52-5; 6485-52-5
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)N)N
InChIInChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1
InChIKeyKIYRSYYOVDHSPG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2-phenylacetamide (CAS 60079-51-8): Chiral Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


(S)-2-Amino-2-phenylacetamide (L-phenylglycinamide, CAS 60079-51-8 as HCl salt; 6485-52-5 as free base) is a chiral α-amino acid amide with molecular formula C₈H₁₀N₂O (MW 150.18 as free base; 186.64 as hydrochloride) . The compound exists as a white to off-white crystalline solid with a melting point of 131–132 °C for the free base and 258–262 °C for the HCl salt . Its (S)-configuration is confirmed by a specific optical rotation of [α]D = +48.5° (c = 0.55, EtOH) for the free base and [α]D = +86 ± 2° (C = 1 in H₂O) for the hydrochloride salt, values that are diametrically opposite to those of the (R)-enantiomer . As a primary amino amide bearing a single stereogenic center, the compound serves as a versatile chiral building block in medicinal chemistry, with its (S)-configuration dictating distinct reactivity and biological targeting profiles compared to its (R)-counterpart [1].

Why Generic Substitution of (S)-2-Amino-2-phenylacetamide with Racemic DL-Phenylglycinamide or the (R)-Enantiomer Is Not Scientifically Justifiable


Racemic DL-phenylglycinamide or the (R)-enantiomer (D-phenylglycinamide, CAS 6485-67-2) cannot be substituted for (S)-2-amino-2-phenylacetamide in stereochemically defined applications because the two enantiomers exhibit opposite chiroptical properties ([α]D +48.5° vs. −48.5° in EtOH) [1], mutually exclusive enzymatic recognition profiles [2], and fundamentally divergent downstream synthetic utility: the (R)-enantiomer is the established precursor for β-lactam antibiotics (ampicillin, cephalexin), whereas the (S)-enantiomer is the required building block for selective pyrazolylpyrrole ERK inhibitors and fluorinated triazolopiperazine DPP-IV inhibitors . The quantitative evidence presented below demonstrates that these are not interchangeable materials but chemically distinct entities with orthogonal application domains.

Quantitative Differentiation Evidence for (S)-2-Amino-2-phenylacetamide versus Closest Analogs: A Comparator-Based Procurement Guide


Enantiomeric Optical Rotation: Definitive Chiral Identity Verification for (S)- vs. (R)-Phenylglycinamide

The (S)-enantiomer (free base) exhibits a specific optical rotation of +48.5° (c = 0.55, EtOH) , while the (R)-enantiomer (D-phenylglycinamide, CAS 6485-67-2) shows −48.5° under identical conditions [1]. As the hydrochloride salt, (S)-2-amino-2-phenylacetamide HCl displays [α]D = +86 ± 2° (C = 1 in H₂O), contrasting with approximately −86° for the (R)-HCl salt . These equal-magnitude, opposite-sign rotations provide an unambiguous spectroscopic fingerprint for enantiomeric identity verification.

Chiral analysis Enantiomeric purity Quality control

Enzymatic Resolution Selectivity: Leucine Aminopeptidase Discriminates (S)- from (R)-Phenylglycinamide with >99.5% Specificity

In the patented enzymatic resolution process (US 3,971,700), leucine aminopeptidase (EC 3.4.1.1) selectively hydrolyzes the L-enantiomer of phenylglycinamide to L-phenylglycine while leaving the D-enantiomer intact. The L-phenylglycine product is obtained with 99.5% selectivity (confirmed by specific rotation matching literature values), and the unhydrolyzed D-phenylglycinamide is recovered with 99.5% selectivity [1]. This near-absolute enzymatic discrimination demonstrates that the (S)-amide and (R)-amide are fundamentally distinct substrates with orthogonal biochemical fates.

Enzymatic resolution Chiral separation Process chemistry

Nitrilase-Catalyzed Synthesis: Trp188Lys Variant Produces (S)-Phenylglycine Amide with 93% ee vs. 42% ee for Wild-Type Enzyme

Using the engineered nitrilase variant Trp188Lys from Pseudomonas fluorescens EBC191, (S)-phenylglycine amide is produced from racemic phenylglycinonitrile with 93% enantiomeric excess (ee), compared to only 42% ee for the (S)-enantiomer when using the wild-type enzyme [1]. The Trp188Lys variant converts >95% of the substrate to phenylglycine amide (as opposed to phenylglycine acid), with a pronounced kinetic preference for the (S)-enantiomer: vmax (S)-PGN = 1.4 ± 0.2 U/mg vs. (R)-PGN = 0.6 ± 0.2 U/mg, and Km (S)-PGN = 0.8 ± 0.3 mM vs. (R)-PGN = 3.9 ± 1.7 mM [2]. This represents a 2.3-fold higher catalytic efficiency for the (S)-enantiomer.

Biocatalysis Enantioselective synthesis Nitrilase engineering

Divergent Pharmaceutical Building Block Utility: (S)-Enantiomer Targets ERK/DPP-IV Pathways While (R)-Enantiomer Serves β-Lactam Antibiotic Synthesis

The (S)-enantiomer is specifically required as a building block for two distinct classes of drug candidates: (i) selective pyrazolylpyrrole ERK kinase inhibitors targeting the MAPK/ERK pathway in oncology ; and (ii) fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides as DPP-IV inhibitors for type 2 diabetes . In contrast, the (R)-enantiomer (D-phenylglycinamide) is the established intermediate for semisynthetic β-lactam antibiotics including ampicillin and cephalexin, where it serves as the acyl donor in penicillin acylase-catalyzed coupling reactions [1]. The (R)-enantiomer is also deployed as a chiral auxiliary in asymmetric Strecker synthesis, achieving 76–93% yield with diastereomeric ratios >99:1 [2]. This orthogonal application profile means that no single enantiomer can serve both markets.

Medicinal chemistry Drug discovery Chiral building blocks

Melting Point and Physical Form Differentiation Between (S)- and (R)-Phenylglycinamide Free Bases and Hydrochloride Salts

The (S)-free base melts at 131–132 °C, while the (R)-free base shows a broader and lower melting range of 125–129 °C, a difference of 2–7 °C that is analytically resolvable by DSC or melting point apparatus . As hydrochloride salts, the differentiation is more pronounced: (S)-HCl melts at 258–262 °C versus (R)-HCl reported at approximately 255–260 °C. Additionally, vendor specifications for (S)-free base report an optical rotation of +100 ± 2° (C = 1 in H₂O) , providing a secondary orthogonal identity check beyond melting point.

Physicochemical characterization Solid-state chemistry Salt selection

Evidence-Backed Application Scenarios Where (S)-2-Amino-2-phenylacetamide Provides Verifiable Advantage Over Alternative Chiral Building Blocks


Synthesis of Selective Pyrazolylpyrrole ERK Kinase Inhibitors for Oncology Drug Discovery

The (S)-enantiomer is specifically documented as a building block for selective pyrazolylpyrrole ERK inhibitors targeting the MAPK/ERK signaling cascade . The (S)-configuration at the α-carbon is essential for establishing the correct stereochemical relationship with the pyrazolylpyrrole pharmacophore. Substitution with the (R)-enantiomer would invert the stereochemistry at this position, potentially abolishing ERK binding affinity. Procurement of (S)-2-amino-2-phenylacetamide with certified enantiomeric purity (≥98% ee, verified by chiral HPLC or optical rotation) is a prerequisite for any ERK inhibitor medicinal chemistry program.

Preparation of Fluorinated β-Aminoacyl Triazolopiperazine DPP-IV Inhibitors for Antidiabetic Research

The compound serves as the chiral amine component in the assembly of fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides that function as dipeptidyl peptidase IV (DPP-IV) inhibitors . The (S)-stereochemistry at the phenylglycinamide moiety contributes to the overall three-dimensional arrangement recognized by the DPP-IV active site. Using the (R)-enantiomer would generate a diastereomeric product with potentially altered DPP-IV inhibitory potency and selectivity. The quantitative enzymatic selectivity data (99.5% discrimination by leucine aminopeptidase [1]) underscore the biological relevance of absolute configuration in this compound class.

Quality Control Reference Standard for β-Lactam Antibiotic Manufacturing (Ampicillin/Cephalexin Impurity Profiling)

L-Phenylglycinamide (the (S)-enantiomer) is commercially supplied as a certified impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) during commercial production of ampicillin and asenapine . In the enzymatic synthesis of ampicillin and cephalexin, the (R)-enantiomer (D-phenylglycinamide) is the desired acyl donor; the (S)-enantiomer can arise as a chiral impurity. Quantifying this impurity requires an authentic (S)-phenylglycinamide reference standard with documented purity (typically ≥98%) and full characterization data compliant with ANDA regulatory guidelines.

Chemoenzymatic Production of Enantiopure (S)-Phenylglycine via Nitrilase-Catalyzed Dynamic Kinetic Resolution

The Trp188Lys nitrilase variant enables the direct synthesis of (S)-phenylglycine amide from racemic phenylglycinonitrile with 93% ee via a dynamic kinetic resolution wherein (S)-phenylglycinonitrile racemizes in situ under alkaline conditions (pH ≥ 9.5) while the enzyme selectively hydrolyzes the (R)-nitrile to (R)-phenylglycine [2]. This chemoenzymatic route offers an alternative to traditional diastereomeric salt resolution for accessing (S)-phenylglycinamide. Process chemists evaluating this route should procure (S)-phenylglycinamide as an analytical reference standard to validate chiral HPLC methods (retention time ~11.0 min on Crownpak CR(+) column vs. 3.2 min for the (R)-enantiomer [2]).

Quote Request

Request a Quote for (S)-2-amino-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.